molecular formula C15H15FN4O2 B2850829 Methyl 5-ethyl-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 697230-15-2

Methyl 5-ethyl-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2850829
CAS RN: 697230-15-2
M. Wt: 302.309
InChI Key: QUHRDMAPNVUSJI-UHFFFAOYSA-N
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Description

“Methyl 5-ethyl-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . It is a part of a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .


Synthesis Analysis

The synthesis of this compound involves a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process also involves the preparation of compounds based on the [1,2,4]triazolo [1,5- a ]pyrimidine scaffold .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring substituted with one or more trifluoromethyl groups . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its anti-inflammatory and neuroprotective properties . The compound has shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular weight and IUPAC Standard InChI .

Scientific Research Applications

Neuroprotective Agent

This compound has been studied for its potential as a neuroprotective agent . Neuroprotection is a precise target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The compound showed promising neuroprotective properties by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Anti-neuroinflammatory Agent

The compound also demonstrated anti-neuroinflammatory properties . It inhibited nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Inhibition of ER Stress and Apoptosis

The compound was observed to inhibit ER stress and apoptosis . This could be a potential mechanism of action for its neuroprotective and anti-neuroinflammatory properties .

Inhibition of the NF-kB Inflammatory Pathway

The compound was found to inhibit the NF-kB inflammatory pathway . This could be another potential mechanism of action for its neuroprotective and anti-neuroinflammatory properties .

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of heterocyclic compounds . Nitrogen-containing heterocyclic compounds are found in numerous natural products exhibiting immense biological activities .

Development of Bioactive Compounds

The compound can be used in the development of bioactive compounds . 1,2,4-triazolo[1,5-a]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .

Future Directions

The future directions for this compound involve further investigations into its neuroprotective and anti-neuroinflammatory properties . The procedures reported may be useful for the preparation of biologically active compounds .

properties

IUPAC Name

methyl 5-ethyl-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c1-3-11-12(14(21)22-2)13(9-4-6-10(16)7-5-9)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHRDMAPNVUSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-ethyl-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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